molecular formula C14H18N2O4 B13200695 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Katalognummer: B13200695
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: NVAQCQXCOVNNLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopentane ring, an amino group, and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor to introduce the nitro group, followed by amination to introduce the amino group. The cyclopentane ring can be constructed through cyclization reactions involving appropriate starting materials.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and nitrophenyl groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.

    1-[2-Amino-1-(2-nitrophenyl)ethyl]benzene-1-carboxylic acid: Similar structure but with a benzene ring.

Uniqueness: 1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to its cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring structures. This uniqueness can influence its reactivity, stability, and interactions with other molecules.

Eigenschaften

Molekularformel

C14H18N2O4

Molekulargewicht

278.30 g/mol

IUPAC-Name

1-[2-amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c15-9-11(14(13(17)18)7-3-4-8-14)10-5-1-2-6-12(10)16(19)20/h1-2,5-6,11H,3-4,7-9,15H2,(H,17,18)

InChI-Schlüssel

NVAQCQXCOVNNLA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C(CN)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.